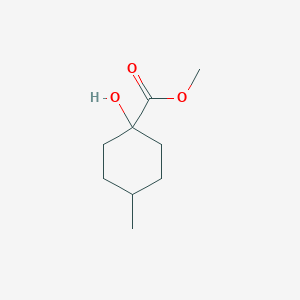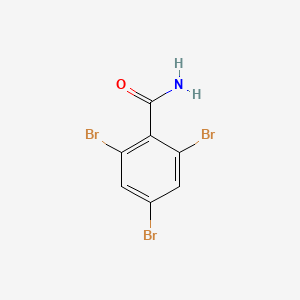
2,4,6-Tribromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tribromobenzamide is an organic compound with the molecular formula C7H4Br3NO. It is a derivative of benzamide where three bromine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobenzamide typically involves the bromination of benzamide. One common method is the reaction of benzamide with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of handling hazardous bromine reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tribromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,4,6-tribromoaniline using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 2,4,6-tribromobenzoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted benzamides.
Reduction: 2,4,6-Tribromoaniline.
Oxidation: 2,4,6-Tribromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tribromobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Tribromobenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The bromine atoms in the compound enhance its reactivity and binding affinity to these targets, making it a potent agent in various applications.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromoaniline: Similar in structure but with an amine group instead of an amide.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amide.
2,4,6-Tribromobenzoic acid: Contains a carboxyl group instead of an amide.
Uniqueness: 2,4,6-Tribromobenzamide is unique due to its amide functional group, which imparts different chemical and physical properties compared to its analogs. The presence of the amide group makes it more suitable for certain reactions and applications, particularly in the synthesis of pharmaceuticals and other organic compounds.
Eigenschaften
CAS-Nummer |
5947-23-9 |
|---|---|
Molekularformel |
C7H4Br3NO |
Molekulargewicht |
357.82 g/mol |
IUPAC-Name |
2,4,6-tribromobenzamide |
InChI |
InChI=1S/C7H4Br3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
InChI-Schlüssel |
PLBUPXLGOWJKQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)C(=O)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


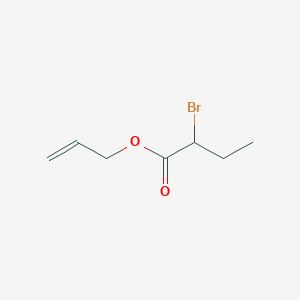
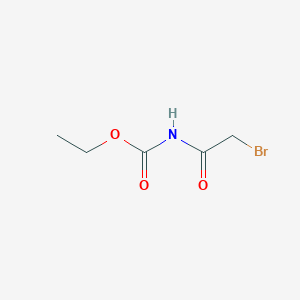
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
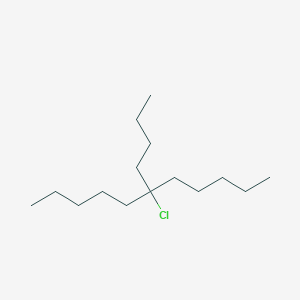

![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
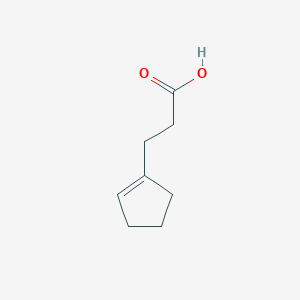

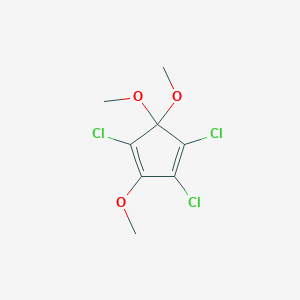
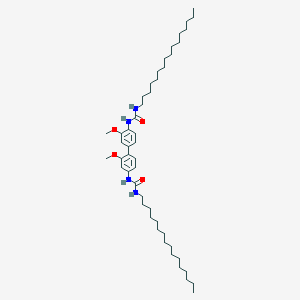
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
